molecular formula C18H20N2O2 B4653916 N-[4-(butyrylamino)phenyl]-3-methylbenzamide

N-[4-(butyrylamino)phenyl]-3-methylbenzamide

Numéro de catalogue B4653916
Poids moléculaire: 296.4 g/mol
Clé InChI: GDRVHZMJSJJOAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(butyrylamino)phenyl]-3-methylbenzamide, commonly known as BPN14770, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders. It is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in the brain.

Mécanisme D'action

BPN14770 is a selective inhibitor of N-[4-(butyrylamino)phenyl]-3-methylbenzamide, an enzyme that plays a crucial role in regulating cAMP levels in the brain. By inhibiting N-[4-(butyrylamino)phenyl]-3-methylbenzamide, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), two proteins that are involved in synaptic plasticity and memory formation. BPN14770 also regulates the activity of the mGluR5 receptor, which is involved in the pathophysiology of Fragile X syndrome and schizophrenia.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects in the brain. It increases cAMP levels, which activates PKA and CREB, two proteins that are involved in synaptic plasticity and memory formation. BPN14770 also regulates the activity of the mGluR5 receptor, which is involved in the pathophysiology of Fragile X syndrome and schizophrenia. In animal models, BPN14770 has been shown to improve cognitive function, reduce beta-amyloid plaques in the brain, and reduce the exaggerated mGluR5 signaling that is associated with Fragile X syndrome.

Avantages Et Limitations Des Expériences En Laboratoire

BPN14770 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has been extensively studied in animal models and has shown promising results in various neurological disorders. However, there are also some limitations to using BPN14770 in lab experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown. Additionally, the mechanism of action of BPN14770 is complex and involves multiple pathways, which can make it difficult to study.

Orientations Futures

There are several future directions for the study of BPN14770. One direction is to further investigate its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. Another direction is to study its safety and efficacy in human clinical trials. Additionally, further research is needed to fully understand the complex mechanism of action of BPN14770 and how it interacts with other pathways in the brain. Finally, the synthesis and modification of BPN14770 can be further optimized to improve its pharmacological properties and increase its potency and selectivity.

Applications De Recherche Scientifique

BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In Alzheimer's disease, BPN14770 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Fragile X syndrome, BPN14770 has been shown to improve synaptic plasticity and reduce the exaggerated mGluR5 signaling that is associated with the disorder. In schizophrenia, BPN14770 has been shown to improve cognitive function and reduce the positive symptoms of the disorder.

Propriétés

IUPAC Name

N-[4-(butanoylamino)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-5-17(21)19-15-8-10-16(11-9-15)20-18(22)14-7-4-6-13(2)12-14/h4,6-12H,3,5H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVHZMJSJJOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butanoylamino)phenyl]-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(butyrylamino)phenyl]-3-methylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.